molecular formula C8H7ClO2 B1590457 4-Chloro-2-methoxybenzaldehyde CAS No. 53581-86-5

4-Chloro-2-methoxybenzaldehyde

Cat. No. B1590457
CAS RN: 53581-86-5
M. Wt: 170.59 g/mol
InChI Key: IVBZHFWJBYTRNG-UHFFFAOYSA-N
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Patent
US07956061B2

Procedure details

Following the general method of R. A. Miller and R. S. Hoerrner, Org. Lett., 5, 285 (2003), a solution of 2.5 g (14.1 mmol based on 97% purity) of 4-chloro-2-methoxybenzyl alcohol in 35 mL of toluene was treated with 35 mL of water and 3.54 g (42.3 mmol) of sodium bicarbonate. The resulting two-phase mixture was stirred at ambient temperature as 7.2 g (28.2 mmol) of iodine was added, followed by 0.223 g (1.41 mmol) of 2,2,6,6-tetramethyl-1-piperidinyloxy, free radical (TEMPO). After 3 days, the dark mixture was cooled to 5° C. and quenched by addition of a solution of 1.8 g of sodium sulfite in 18 mL of water. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic phase was then dried over anhydrous sodium sulfate. The supernatant was concentrated to a volume of approximately 5 mL and kept at 5° C. for 1 h. The solid that separated was collected on a filter, washed twice with small volumes of cold toluene, and dried in vacuo to yield the title compound as a white solid. LC-MS 171 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[C:4]([O:10][CH3:11])[CH:3]=1.C(=O)(O)[O-].[Na+].II.CC1(C)N([O])C(C)(C)CCC1>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][CH3:11])[CH:3]=1 |f:1.2,^1:22|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC(=C(CO)C=C1)OC
Name
Quantity
3.54 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
quenched by addition of a solution of 1.8 g of sodium sulfite in 18 mL of water
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The supernatant was concentrated to a volume of approximately 5 mL
WAIT
Type
WAIT
Details
kept at 5° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid that separated
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed twice with small volumes of cold toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.